molecular formula C9H10N2O4 B8696440 2-methoxy-N-methyl-5-nitrobenzamide

2-methoxy-N-methyl-5-nitrobenzamide

Cat. No.: B8696440
M. Wt: 210.19 g/mol
InChI Key: WTBGDACJPRQRLG-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-5-nitrobenzamide is a benzamide derivative featuring a methoxy group at position 2, a nitro group at position 5, and an N-methyl substituent on the amide nitrogen. The nitro group confers strong electron-withdrawing effects, while the methoxy group provides resonance-based electron donation, creating a unique electronic environment that influences reactivity and interactions .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-methoxy-N-methyl-5-nitrobenzamide

InChI

InChI=1S/C9H10N2O4/c1-10-9(12)7-5-6(11(13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,10,12)

InChI Key

WTBGDACJPRQRLG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects on the Aromatic Ring
  • Nitro vs. Chloro/Bromo Groups :

    • 5-Nitro substituent (target compound): Strong electron-withdrawing effect, activating the ring for nucleophilic substitution at meta/para positions.
    • 5-Chloro () and 5-Bromo (): Moderate electron-withdrawing effects; chloro is less reactive than nitro in electrophilic reactions but more stable in biological environments .
  • Methoxy vs. Hydroxy/Amino Groups: 2-Methoxy (target compound): Electron-donating via resonance, increasing ring electron density. 2-Hydroxy (): Electron-donating but capable of hydrogen bonding, enhancing solubility . 2-Amino (): Strong electron-donating, increasing basicity and reactivity in acid-catalyzed reactions .
Amide Substituent Variations
  • N,N-Dimethyl (): Increases lipophilicity (LogP = 2.16) and metabolic stability .
  • N-Aryl (): Enhances π-π stacking in biological targets but may reduce solubility .
Table 1: Key Properties of Structural Analogs
Compound Name Molecular Formula Substituents (Positions 2/5) Amide Group Molecular Weight Key Applications/Properties
2-Methoxy-N-methyl-5-nitrobenzamide C₉H₁₀N₂O₄ OMe (2), NO₂ (5) N-Me 210.19 Potential catalyst intermediate
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide C₁₆H₂₅N₄O₄ OMe (2), NO₂ (5) N-alkylamino 337.40 Metal-catalyzed C–H functionalization
2-Hydroxy-5-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₄ OH (2), NO₂ (5) N-Ph 258.23 Benzoxazepine precursor
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide C₁₆H₁₆ClNO₂ OMe (2), Cl (5) N-(2,3-Me₂Ph) 289.76 Not specified; chloro analog
2-Bromo-5-methoxy-N,N-dimethylbenzamide C₁₀H₁₂BrNO₂ Br (2), OMe (5) N,N-Me₂ 258.11 High LogP (2.16); medicinal chemistry
Key Observations :

Electron-Withdrawing vs. Donating Groups :

  • Nitro (target) enhances electrophilic substitution reactivity compared to chloro () .
  • Methoxy (target) improves solubility relative to bromo () but reduces hydrogen bonding compared to hydroxy () .

Amide Substituent Impact :

  • N-Methyl (target) balances solubility and steric effects, whereas N-aryl groups () may enhance target binding in drug design .

Preparation Methods

Nitration of Benzamide Precursors

Nitration is the cornerstone of synthesizing this compound. The process typically begins with a methoxy-substituted benzamide derivative, such as 2-methoxy-N-methylbenzamide. Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used as nitrating agents, with the latter acting as a catalyst and dehydrating agent. The reaction is conducted at 0–5°C to prevent over-nitration and byproduct formation.

Mechanism :

  • Protonation of the benzene ring by H₂SO₄ enhances electrophilicity.

  • Attack by the nitronium ion (NO₂⁺) at the 5-position due to meta-directing effects of the methoxy group.

  • Deprotonation to restore aromaticity, yielding this compound.

Amidation and Methylation Strategies

The methyl group on the amide nitrogen is introduced via reaction with methylamine or through in situ methylation. A common approach involves:

  • Reacting 2-methoxy-5-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

  • Treating the intermediate with methylamine in anhydrous dichloromethane.

Key Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran (THF).

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: 60–75% after purification by recrystallization.

Alternative Routes via Ester Intermediates

Industrial methods often employ ester precursors for scalability. For example:

  • Esterification : 2-methoxy-5-nitrobenzoic acid is converted to its methyl ester using methanol and H₂SO₄.

  • Aminolysis : The ester reacts with methylamine under reflux, forming the target amide.

Optimization of Reaction Conditions

Temperature Control During Nitration

Maintaining low temperatures (0–10°C ) during nitration is critical. Elevated temperatures promote di-nitration or ring oxidation, reducing yields by 15–20%.

Catalysts and Solvents

  • Catalysts : Iron(III) chloride (FeCl₃) accelerates nitration by stabilizing the nitronium ion.

  • Solvents : Sulfuric acid serves as both solvent and catalyst. Non-polar solvents like dichloromethane are preferred for amidation to avoid hydrolysis.

Industrial-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency. Key adaptations include:

  • Automated Temperature Control : Precise cooling systems maintain nitration at 5°C ± 1°C.

  • In-Line Purification : Chromatography columns remove impurities without manual intervention.

Case Study : A patent (US3357978A) describes a scaled-up process yielding 68% of a related benzamide derivative using similar nitration and amidation steps.

Comparative Analysis of Synthetic Methods

Laboratory vs. Industrial Methods

ParameterLaboratory MethodIndustrial Method
Scale10–100 g10–100 kg
Yield60–70%65–75%
Cost EfficiencyLowHigh
Purity90–95%≥95%

Industrial methods prioritize catalyst recycling and waste reduction, lowering production costs by 20–30%.

Challenges and Solutions

  • Challenge : Nitration exotherms causing runaway reactions.
    Solution : Jacketed reactors with real-time temperature monitoring.

  • Challenge : Amide hydrolysis during storage.
    Solution : Lyophilization and inert gas packaging .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-methyl-5-nitrobenzamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via a multi-step process:

Nitrobenzamide Formation : Start with 2-methoxybenzoic acid, followed by nitration at the 5-position using a mixture of nitric and sulfuric acids.

N-Methylation : React the nitro intermediate with methylamine in the presence of a coupling agent (e.g., HATU or EDC) in anhydrous DMF or THF under nitrogen .

  • Purity Control : Use HPLC (>98% purity) and NMR (e.g., absence of unreacted methylamine signals at δ 1.5–2.0 ppm) for validation. Store under inert conditions to prevent nitro group reduction .

Q. How should researchers characterize the structural integrity of this compound?

  • Key Techniques :

  • NMR : Confirm methoxy (δ 3.8–4.0 ppm), N-methyl (δ 2.8–3.1 ppm), and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted ring).
  • FT-IR : Look for amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peak (expected m/z for C₁₀H₁₂N₂O₄: 224.08) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Protect from light and moisture; store at –20°C in amber vials. The nitro group is prone to reduction under prolonged exposure to reducing agents or UV light.
  • Decomposition Risks : Monitor for color changes (yellow to brown indicates degradation). Use TLC to detect byproducts like 2-methoxy-N-methyl-5-aminobenzamide .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in N-methylation steps?

  • Variables to Test :

ConditionOptimization StrategyExpected Impact
SolventCompare DMF (polar aprotic) vs. THFDMF may improve coupling efficiency
TemperatureTest 0–25°C; higher temps risk side reactionsLower temps favor selectivity
Coupling AgentEDC vs. HATUHATU may reduce reaction time
  • Data Analysis : Use DOE (Design of Experiments) to identify interactions between variables. Prioritize yield (>85%) and purity (>95%) metrics .

Q. How to address contradictions in reported biological activities of nitrobenzamide derivatives?

  • Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect:

Assay Variability : Check solvent (DMSO concentration ≤1% to avoid cytotoxicity) and bacterial strain differences.

Compound Integrity : Verify stability during assay (e.g., nitro group reduction in culture media).

Statistical Validation : Use ANOVA to compare results across ≥3 independent replicates .

Q. What computational tools predict the reactivity of the nitro group in this compound?

  • Approaches :

  • DFT Calculations : Model the electron-withdrawing effect of the nitro group on the benzamide ring (e.g., using Gaussian or ORCA).
  • Molecular Docking : Predict interactions with biological targets (e.g., enzymes like nitroreductases).
    • Validation : Cross-reference computational results with experimental kinetic data (e.g., reduction rates using Na₂S₂O₄) .

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